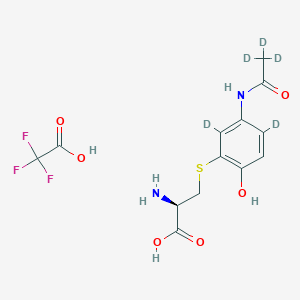

3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt

Description

3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt is a deuterated metabolite of Acetaminophen. It is often used as a reference standard in pharmaceutical toxicology and forensic studies . The compound is characterized by its molecular formula C₁₁H₉D₅N₂O₄S•C₂HF₃O₂ and a molecular weight of 389.36 .

Properties

Molecular Formula |

C13H15F3N2O6S |

|---|---|

Molecular Weight |

389.36 g/mol |

IUPAC Name |

(2R)-2-amino-3-[2,4-dideuterio-6-hydroxy-3-[(2,2,2-trideuterioacetyl)amino]phenyl]sulfanylpropanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C11H14N2O4S.C2HF3O2/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17;3-2(4,5)1(6)7/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17);(H,6,7)/t8-;/m0./s1/i1D3,2D,4D; |

InChI Key |

PDZGEXMJHANKLR-ADUMQXTCSA-N |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])SC[C@@H](C(=O)O)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt involves the deuteration of Acetaminophen followed by conjugation with cysteine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms . Industrial production methods may involve the use of magnetic beads as an extraction medium for the simultaneous quantification of acetaminophen and structurally related compounds in human serum .

Chemical Reactions Analysis

3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for studying metabolic pathways. In biology, it helps in understanding the metabolism of acetaminophen and its related compounds. In medicine, it is used in toxicology studies to assess the effects of acetaminophen overdose. Industrially, it is used in the development of pharmaceutical reference standards .

Mechanism of Action

The mechanism of action of 3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt involves its role as a metabolite of acetaminophen. It interacts with various molecular targets and pathways involved in the metabolism and detoxification of acetaminophen. The compound helps in understanding the biotransformation of acetaminophen and its potential toxic effects .

Comparison with Similar Compounds

3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt is unique due to its deuterated nature, which makes it a valuable tool in metabolic studies. Similar compounds include other deuterated metabolites of acetaminophen, such as S-[5-(Acetylamino)-2-hydroxyphenyl]-L-cysteine-d3 Trifluoroacetic Acid Salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.